molecular formula C14H7ClF3N3O2S B1621202 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 159885-82-2

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1621202
CAS No.: 159885-82-2
M. Wt: 373.7 g/mol
InChI Key: MTSSIDJMQWKVKU-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of heterocyclic chemistry research that began in earnest during the late 19th and early 20th centuries. The foundational work on thiazole chemistry can be traced back to the late 1800s, when researchers first recognized the importance of this five-membered ring system containing both nitrogen and sulfur atoms. The significance of thiazole derivatives became particularly apparent with the discovery that vitamin B1 (thiamine) contains a thiazole ring as part of its essential structure, highlighting the biological importance of this heterocyclic system.

Pyrazole chemistry followed a parallel developmental path, with early synthetic methodologies established by Knorr in 1883 through the reaction of beta-diketones with hydrazine derivatives. This foundational synthetic approach, known as the Knorr pyrazole synthesis, provided the basis for subsequent developments in pyrazole chemistry and established the fundamental understanding of pyrazole formation mechanisms. The recognition that pyrazole derivatives possess diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects, further stimulated research interest in this heterocyclic system.

The concept of molecular hybridization as a drug discovery strategy gained prominence in the latter half of the 20th century, when researchers recognized that combining multiple bioactive pharmacophores within a single molecule could lead to enhanced therapeutic efficacy. This approach proved particularly successful with heterocyclic systems, where the complementary properties of different ring systems could be exploited to create novel compounds with improved biological profiles. The development of thiazole-pyrazole hybrids represents a natural evolution of this strategy, combining the antimicrobial and enzyme inhibitory properties of thiazoles with the diverse pharmacological activities of pyrazoles.

The specific compound under investigation emerged from systematic efforts to create novel heterocyclic hybrids that could exploit the synergistic effects of thiazole and pyrazole pharmacophores. Research groups have focused on developing synthetic methodologies that allow for the efficient construction of these complex molecular architectures while maintaining the essential structural features required for biological activity. The incorporation of the trifluoromethyl group and the 4-chlorophenyl substituent represents strategic modifications designed to enhance the compound's physicochemical properties and biological activity profile.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual structural components, representing a paradigmatic example of how molecular hybridization can create compounds with enhanced properties. Thiazole rings, characterized by their five-membered structure containing nitrogen and sulfur atoms, serve as fundamental building blocks in numerous biologically active compounds and have demonstrated substantial antimicrobial activity against a wide range of pathogens. The thiazole moiety in this compound provides a crucial pharmacophoric element that has been shown to interact effectively with various biological targets, making it a promising scaffold for developing new therapeutic agents.

Pyrazole rings, containing two adjacent nitrogen atoms within a five-membered ring system, contribute their own distinct set of pharmacological properties to the hybrid structure. These heterocyclic systems have demonstrated remarkable versatility in medicinal chemistry, with pyrazole derivatives showing activity as anti-inflammatory agents, enzyme inhibitors, and antitumor compounds. The presence of the pyrazole ring in the target compound enables modulation of enzyme activity and provides a basis for developing selective inhibitors for various disease targets. The combination of these two heterocyclic systems within a single molecular framework creates opportunities for enhanced target selectivity and improved pharmacological profiles.

The trifluoromethyl substituent represents a particularly important structural feature that significantly impacts the compound's properties within the context of heterocyclic chemistry. Trifluoromethyl groups are known to enhance the metabolic stability of compounds, improve their lipophilicity, and modify their electronic properties in ways that can enhance biological activity. In the context of this thiazole-pyrazole hybrid, the trifluoromethyl group likely contributes to improved pharmacokinetic properties and enhanced binding affinity to biological targets. The strategic placement of this electron-withdrawing group influences the electronic distribution throughout the molecule, potentially affecting the compound's reactivity and biological interactions.

The carboxylic acid functional group provides additional opportunities for molecular recognition and binding interactions with biological targets. Carboxylic acids can participate in hydrogen bonding interactions and ionic interactions with amino acid residues in protein binding sites, contributing to the compound's overall binding affinity and selectivity. The presence of this functional group also provides opportunities for further chemical modification and derivatization, allowing researchers to explore structure-activity relationships and optimize the compound's properties for specific applications.

Recent research has demonstrated that thiazole-pyrazole hybrids exhibit diverse pharmacological properties that surpass those of individual heterocyclic components. The hybridization strategy allows for the incorporation of different functional groups and substitution patterns that can influence bioactivity, selectivity, and pharmacokinetic profiles. Studies have shown that such hybrid compounds demonstrate enhanced antimicrobial, antitumor, anti-inflammatory, and antioxidant activities compared to compounds containing only single heterocyclic systems. This enhanced activity profile makes the target compound particularly significant within the broader context of heterocyclic chemistry research.

Research Objectives and Scope

The primary research objectives surrounding this compound encompass multiple interconnected areas of investigation that collectively aim to understand and optimize this compound's potential applications. Contemporary research efforts focus on comprehensive characterization of the compound's chemical properties, biological activities, and synthetic accessibility, with particular emphasis on understanding how the hybrid structure contributes to enhanced pharmacological profiles compared to individual heterocyclic components.

Synthetic methodology development represents a crucial research objective, as efficient and scalable synthetic routes are essential for enabling broader investigation of this compound and related derivatives. Current research efforts employ multi-step synthetic strategies that involve the construction of both thiazole and pyrazole rings through established methodologies such as the Hantzsch thiazole synthesis and cyclocondensation reactions. These synthetic approaches require careful optimization to achieve satisfactory yields while maintaining the structural integrity of the complex molecular architecture. Research groups have developed procedures that utilize thiosemicarbazide derivatives and phenacyl bromide reagents to construct the thiazole-pyrazole hybrid framework through sequential cyclization reactions.

Computational chemistry studies form another significant research objective, providing valuable insights into the electronic properties and potential binding interactions of the compound with biological targets. Density functional theory calculations have been employed to understand the electronic distribution within the molecule and predict its reactivity patterns. Molecular docking simulations provide crucial information about potential binding modes with various biological targets, guiding rational design efforts for optimizing the compound's activity and selectivity. These computational approaches complement experimental investigations and provide theoretical frameworks for understanding structure-activity relationships.

Biological activity assessment represents a fundamental research objective that encompasses evaluation of antimicrobial, antioxidant, and potential therapeutic activities. Research studies have systematically evaluated the compound's activity against various bacterial and fungal strains, determining minimum inhibitory concentrations and comparing efficacy to established antimicrobial agents. Antioxidant activity assessment through standard assays such as the diphenyl-1-picrylhydrazyl radical scavenging assay provides insights into the compound's potential protective effects against oxidative stress. These biological evaluations are essential for establishing the compound's therapeutic potential and identifying optimal applications.

Structure-activity relationship studies constitute another critical research objective, involving systematic modification of various structural features to understand their impact on biological activity. Researchers investigate how changes in substituent patterns, functional group modifications, and stereochemical variations affect the compound's pharmacological properties. These studies provide essential guidance for rational drug design efforts and enable optimization of the compound's activity profile for specific therapeutic applications. The scope of these investigations includes examination of different halogen substitutions, variation of the trifluoromethyl group, and modification of the carboxylic acid functionality.

The research scope extends to include detailed spectroscopic characterization using nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm structural assignments and understand the compound's physical properties. These analytical studies provide essential data for quality control purposes and enable researchers to monitor synthetic reactions and purification processes. Advanced characterization techniques also contribute to understanding the compound's stability profile and potential degradation pathways under various conditions.

Research Objective Methodology Expected Outcomes Current Status
Synthetic Route Optimization Multi-step synthesis using Hantzsch thiazole synthesis Improved yields and scalability Ongoing development
Biological Activity Assessment Antimicrobial and antioxidant assays Activity profiles against pathogens Preliminary results available
Computational Analysis Density functional theory and molecular docking Electronic properties and binding predictions In progress
Structure-Activity Relationships Systematic structural modifications Optimized derivatives with enhanced activity Early-stage investigations
Analytical Characterization Nuclear magnetic resonance and mass spectrometry Complete structural confirmation Established protocols

Properties

IUPAC Name

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3O2S/c15-8-3-1-7(2-4-8)10-6-24-13(20-10)21-11(14(16,17)18)9(5-19-21)12(22)23/h1-6H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSSIDJMQWKVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363358
Record name 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159885-82-2
Record name 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a thiazole and pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H8ClF3N2O2S\text{C}_{12}\text{H}_{8}\text{ClF}_{3}\text{N}_{2}\text{O}_2\text{S}

This structure highlights the presence of a thiazole ring , a pyrazole ring , and a trifluoromethyl group , which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazoles demonstrate strong activity against various bacterial strains and fungi. The presence of electron-withdrawing groups like chlorine enhances the antimicrobial efficacy by increasing the lipophilicity and membrane permeability of the compound .

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli2016
Candida albicans1864

Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro studies. Thiazole derivatives have shown promising results in inhibiting cancer cell proliferation across several cancer lines such as breast, colon, and lung cancers. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Case Study:
A study evaluating the cytotoxic effects of this compound on HeLa cells reported an IC50 value of 25 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis suggested that modifications at the thiazole and pyrazole positions could significantly enhance cytotoxicity.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease .

The biological activities are attributed to:

  • Inhibition of Enzymatic Pathways: The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
  • Interaction with Cellular Targets: Binding to various cellular receptors or enzymes can disrupt normal cellular functions leading to apoptosis in cancer cells or inhibition of microbial growth.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid exhibit significant anti-inflammatory effects. They act as inhibitors of p38 MAP kinase, which is implicated in inflammatory processes. This action can potentially treat conditions like rheumatoid arthritis and other inflammatory diseases .

Anticancer Activity

Studies have shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound under discussion has been evaluated for its ability to target cancer pathways, making it a candidate for further development in cancer therapeutics .

Neurological Disorders

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its ability to modulate cytokine production may provide therapeutic avenues for conditions such as multiple sclerosis and Alzheimer's disease .

Pesticidal Properties

Compounds with similar structural motifs have demonstrated efficacy as pesticides. The thiazole ring is often associated with antifungal activity, making this compound a potential candidate for agricultural use against various plant pathogens .

Herbicide Development

Research into the herbicidal properties of thiazole derivatives indicates that they can inhibit specific metabolic pathways in plants, suggesting that the discussed compound might be developed into an effective herbicide formulation .

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various thiazole compounds, the specific compound was shown to significantly reduce TNF-alpha levels in vitro, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Efficacy

A series of experiments conducted on human cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This highlights its potential utility in oncology .

Data Tables

Application AreaSpecific ActivityReference
Anti-inflammatoryp38 MAP kinase inhibition
AnticancerInduction of apoptosis
Neurological DisordersModulation of cytokine production
Agricultural ScienceAntifungal and herbicidal properties

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen Substitution Patterns
  • 1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 385416-14-8): Replacing the 4-chlorophenyl group with a 3-fluorophenyl moiety alters electronic properties due to fluorine’s higher electronegativity. The molecular weight decreases slightly to 357.28 g/mol . Biological Implications: Fluorinated analogs often exhibit improved metabolic stability and bioavailability compared to chlorinated derivatives .
  • Isostructural Chloro/Bromo Derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ):

    • Bromo analogs (e.g., 4-bromo derivatives) show enhanced halogen bonding capabilities, which may improve binding affinity in therapeutic targets. However, chloro derivatives are more synthetically accessible and cost-effective .
Heterocyclic Modifications
  • This analog has a molecular weight of 345.32 g/mol and a higher boiling point (541.9°C) compared to the chlorophenyl variant (estimated ~500°C) .

Functional Group Modifications

Carboxylic Acid Derivatives
  • This modification is frequently employed in antitubercular and antifungal agents, though it may reduce solubility .
Ester and Amide Derivatives
  • Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (Compound 10a): Esterification of the carboxylic acid group improves cell membrane permeability but requires hydrolysis in vivo for activation. This derivative showed moderate antimicrobial activity in preliminary assays .

Physicochemical and Pharmacological Comparisons

Key Data Table
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Notes
Target Compound (CAS: 98534-80-6) C₁₄H₈ClF₃N₃O₂S 385.75 4-ClPh, CF₃, COOH Antimicrobial potential
3-Fluorophenyl Analog (CAS: 385416-14-8) C₁₄H₇F₄N₃O₂S 357.28 3-FPh, CF₃, COOH Enhanced metabolic stability
Thiophene Analog (CAS: 955963-41-4) C₁₂H₆F₃N₃O₂S₂ 345.32 Thiophene, CF₃, COOH High thermal stability
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide (CAS: 175137-34-5) C₁₂H₉ClF₃N₅O 331.68 4-ClPh, CF₃, CONHNH₂ Antifungal candidate

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?

  • Methodology : The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C), a method validated for analogous pyrazole-thiazole hybrids . Key intermediates, such as hydrazides or esters, are cyclized to form the pyrazole core. For example, ethyl ester derivatives (e.g., ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate) can be hydrolyzed under basic conditions (NaOH/EtOH) to yield the carboxylic acid moiety .
  • Optimization : Reaction purity should be monitored via TLC, and intermediates characterized by IR and NMR spectroscopy to confirm functional groups .

Q. How is structural characterization of this compound performed post-synthesis?

  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the molecular geometry. Studies on related pyrazole-thiazole hybrids reveal planar configurations with bond angles consistent with aromatic heterocycles (e.g., C–S–C angles in thiazole ~86–88°) .
  • Spectroscopic Analysis :

  • IR : Carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) confirm the acid group .
  • NMR : ¹H NMR signals for the trifluoromethyl group appear as singlets (~δ 3.8–4.2 ppm), while thiazole protons resonate as distinct doublets (~δ 7.5–8.5 ppm) .
    • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients ensures purity .

Q. What are the stability and storage considerations for this compound?

  • Stability : The compound is stable under dry, inert conditions but may degrade in the presence of strong oxidizers or moisture. Decomposition products include CO₂, NOₓ, and halogenated byproducts .
  • Storage : Store in sealed containers at 2–8°C, away from light. Use desiccants to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent Modulation :

  • Replace the 4-chlorophenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or donating (e.g., 4-methoxyphenyl) groups to assess electronic effects on target binding .
  • Modify the trifluoromethyl group to other fluorinated moieties (e.g., CF₂H) to evaluate steric and electronic impacts .
    • Biological Assays : Test derivatives in enzyme inhibition assays (e.g., carbonic anhydrase or cyclooxygenase isoforms) using fluorescence-based protocols . Dose-response curves (IC₅₀) and molecular docking (e.g., AutoDock Vina) can correlate structural changes with activity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Purity Validation : Ensure compound purity (>95%) via HPLC and elemental analysis. Impurities like unreacted hydrazides or ester byproducts can skew activity results .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentrations ≤0.1%) .
  • Cross-Validation : Compare results across multiple models (e.g., in vitro enzyme assays vs. ex vivo tissue studies) to identify context-dependent activity .

Q. What computational methods are employed to analyze the electronic structure of this compound?

  • Density Functional Theory (DFT) : B3LYP/6-31G(d,p) calculations predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with carbonic anhydrase IX) using AMBER or GROMACS to assess binding stability and hydration effects .

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Catalysis : Replace POCl₃ with milder cyclizing agents (e.g., Burgess reagent) to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 h to 30 min) and improve yields (~15–20% increase) by enhancing reaction kinetics .
  • Flow Chemistry : Implement continuous-flow systems for ester hydrolysis steps to enhance reproducibility and scalability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.